molecular formula C14H8N2O B14134855 9-Oxo-9,10-dihydroacridine-2-carbonitrile

9-Oxo-9,10-dihydroacridine-2-carbonitrile

Cat. No.: B14134855
M. Wt: 220.23 g/mol
InChI Key: LUTHHRSGKCTCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-9,10-dihydroacridine-2-carbonitrile is a chemical compound with the molecular formula C14H8N2O It is a derivative of acridine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9,10-dihydroacridine-2-carbonitrile typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions. This reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are precursors for the synthesis of substituted 9-oxo-9,10-dihydroxyacridine-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9,10-dihydroacridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while reduction reactions can produce dihydroacridine derivatives.

Mechanism of Action

The mechanism of action of 9-Oxo-9,10-dihydroacridine-2-carbonitrile involves its interaction with molecular targets in bacterial cells. It promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring at the division site. This interruption leads to the inhibition of bacterial cell division and ultimately causes cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-9,10-dihydroacridine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group allows for unique substitution reactions, and its antibacterial properties make it a valuable compound for medicinal research.

Properties

Molecular Formula

C14H8N2O

Molecular Weight

220.23 g/mol

IUPAC Name

9-oxo-10H-acridine-2-carbonitrile

InChI

InChI=1S/C14H8N2O/c15-8-9-5-6-13-11(7-9)14(17)10-3-1-2-4-12(10)16-13/h1-7H,(H,16,17)

InChI Key

LUTHHRSGKCTCQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.